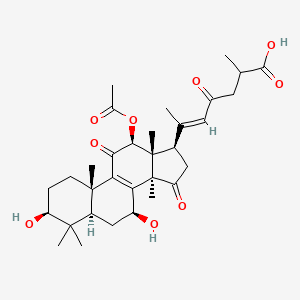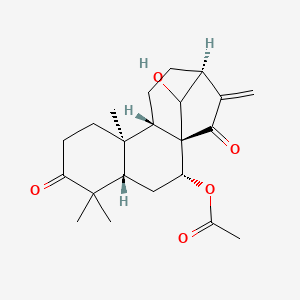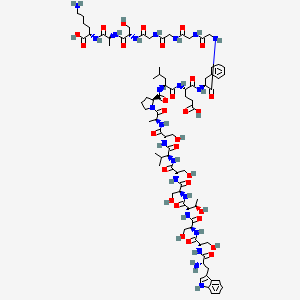
Ganoderenic acid K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganoderenic acid K is a natural compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. It is a triterpenoid, a class of chemical compounds known for their diverse biological activities. This compound has garnered attention for its potent inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), an enzyme involved in cholesterol biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of ganoderenic acid K involves the mevalonate pathway, which is a crucial metabolic route for the production of terpenoids. This pathway starts with acetyl-coenzyme A and proceeds through several enzymatic steps to produce lanosterol, which is then modified to form this compound .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the cultivation of Ganoderma lucidum. Advanced bioengineering techniques, including the use of genetically modified strains and optimized growth conditions, have been employed to enhance the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ganoderenic acid K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with different properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives. These products are often studied for their enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
Ganoderenic acid K has a wide range of scientific research applications:
Mecanismo De Acción
Ganoderenic acid K exerts its effects primarily through the inhibition of HMGCR, an enzyme that plays a critical role in the mevalonate pathway of cholesterol biosynthesis. By inhibiting this enzyme, this compound can reduce the synthesis of cholesterol, which may have beneficial effects on cardiovascular health . The molecular targets and pathways involved in its mechanism of action include the binding of this compound to the active site of HMGCR, thereby preventing the conversion of HMG-CoA to mevalonate .
Comparación Con Compuestos Similares
Ganoderenic acid K is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include ganoderic acid A, ganoderic acid C6, ganoderic acid G, and ganoderenic acid D . What sets this compound apart is its potent inhibitory activity against HMGCR, which is stronger compared to some of the other triterpenoids . This unique property makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C32H44O9 |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
(E)-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h11,16,19-22,27,35-36H,9-10,12-14H2,1-8H3,(H,39,40)/b15-11+/t16?,19-,20+,21+,22+,27-,30+,31+,32+/m1/s1 |
Clave InChI |
GBUKZMILCASMTP-DNPVJTPTSA-N |
SMILES isomérico |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)OC(=O)C)C)C)C(=O)O |
SMILES canónico |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)


![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)






